molecular formula C10H19N3 B13314697 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

Cat. No.: B13314697
M. Wt: 181.28 g/mol
InChI Key: BBKMHFGOWZIHNI-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structural features, including a dimethyl-propyl group and two methyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the dimethyl-propyl group: This step often involves alkylation reactions using suitable alkyl halides in the presence of a base.

    Methylation of the pyrazole ring: Methyl groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.

Scientific Research Applications

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can be compared with other similar compounds, such as:

    1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole: Lacks the amine group, resulting in different reactivity and applications.

    3,5-Dimethyl-1H-pyrazol-4-ylamine: Lacks the dimethyl-propyl group, affecting its steric and electronic properties.

    1-(2,2-Dimethyl-propyl)-1H-pyrazol-4-ylamine: Lacks the methyl groups on the pyrazole ring, influencing its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazol-4-ylamine (CAS Number: 1330752-32-3) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-diabetic, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and empirical findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H19N3C_{10}H_{19}N_{3} with a molecular weight of 181.28 g/mol. The compound's structure is significant in determining its biological activity due to the presence of functional groups conducive to interaction with biological targets.

PropertyValue
CAS Number1330752-32-3
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
DensityNot available
Boiling PointNot available

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves multi-step reactions that can include condensation reactions of hydrazines with carbonyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibition of key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : This compound demonstrated an IC50 value comparable to standard drugs like Acarbose, indicating effective inhibition of starch digestion.
  • α-Glucosidase Inhibition : Similar findings were observed with α-glucosidase inhibition assays, where the compound exhibited potent activity that could aid in managing postprandial blood glucose levels .

Antioxidant Activity

The antioxidant capacity of this pyrazole derivative has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that the compound possesses considerable radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .

Xanthine Oxidase Inhibition

Xanthine oxidase is an important enzyme involved in purine metabolism and is a target for gout treatment. The compound exhibited significant inhibitory activity against xanthine oxidase, suggesting its potential application in managing hyperuricemia and related disorders .

Case Studies

In vitro studies have provided insights into the mechanisms underlying the biological activities of pyrazole derivatives:

  • Study on α-Amylase and α-Glucosidase :
    • Objective : Evaluate the inhibitory effects on carbohydrate-digesting enzymes.
    • Findings : The compound showed IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase, indicating strong enzyme inhibition .
  • Antioxidant Evaluation :
    • Objective : Assess radical scavenging activity.
    • Methodology : DPPH and ABTS assays were conducted.
    • Results : The compound demonstrated effective scavenging ability with notable IC50 values that suggest strong antioxidant properties .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-7-9(11)8(2)13(12-7)6-10(3,4)5/h6,11H2,1-5H3

InChI Key

BBKMHFGOWZIHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)C)C)N

Origin of Product

United States

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